molecular formula C7H14BrNO2 B015117 tert-Butyl N-(2-bromoethyl)carbamate CAS No. 39684-80-5

tert-Butyl N-(2-bromoethyl)carbamate

Cat. No.: B015117
CAS No.: 39684-80-5
M. Wt: 224.1 g/mol
InChI Key: TZRQZPMQUXEZMC-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-bromoethyl)carbamate is a carbamate derivative characterized by a tert-butyl-protected amine group and a 2-bromoethyl substituent. This compound is primarily utilized in organic synthesis as a versatile intermediate, particularly in the preparation of pharmaceuticals and agrochemicals. The tert-butyl group provides steric protection to the amine, enhancing stability during synthetic procedures, while the bromoethyl moiety enables further functionalization via nucleophilic substitution or coupling reactions. Its unique combination of stability and reactivity makes it valuable for constructing complex molecules, such as peptide derivatives and heterocycles .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-bromoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

tert-Butyl N-(2-bromoethyl)carbamate serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting nitric oxide (NO) synthase inhibition. NO synthase inhibitors are being explored for their potential therapeutic effects in conditions like cardiovascular diseases and neurodegenerative disorders .

Synthesis of Cyclic Amino Compounds

The compound is utilized in creating cyclic amino-pyrazinecarboxamide derivatives, which have shown promise in therapeutic applications . These derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.

Organic Synthesis

In organic chemistry, this compound acts as an important building block for synthesizing more complex organic molecules. Its ability to undergo further transformations makes it valuable in developing new chemical entities .

Case Study 1: NO Synthase Inhibitors

A study highlighted the use of this compound as an intermediate in synthesizing novel NO synthase inhibitors. The resultant compounds demonstrated significant efficacy in preclinical models, indicating their potential for treating various diseases characterized by dysregulated nitric oxide production .

Case Study 2: Cyclic Amino-Pyrazinecarboxamide Synthesis

Research focused on utilizing this compound to synthesize cyclic amino-pyrazinecarboxamide derivatives revealed promising results in terms of biological activity against specific cancer cell lines. The study underscored the compound's versatility and importance in drug discovery .

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl N-(2-bromoethyl)carbamate can be contextualized by comparing it to analogous carbamates. Below is a detailed analysis of its distinguishing features relative to structurally related compounds.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences Among Carbamate Derivatives

Compound Name Key Substituents Reactivity Profile Primary Applications
This compound Aliphatic 2-bromoethyl chain High alkylation potential; SN2-prone Intermediate for alkylation reactions
tert-Butyl (4-bromo-2-nitrophenyl)carbamate Aromatic Br and NO₂ groups Electrophilic aromatic substitution Nitration/halogenation studies
tert-Butyl N-(2-cyanocyclopropyl)carbamate Cyclopropane with nitrile Strain-driven ring-opening reactions Protecting group in peptide synthesis
tert-Butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate Halogenated aryl + cyclopropane Inhibits AChE/BChE enzymes Neuropharmacological research

Key Observations:

  • Aliphatic vs. Aromatic Bromine : The 2-bromoethyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), whereas aromatic bromine in compounds like tert-Butyl (4-bromo-2-nitrophenyl)carbamate is more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric Effects: The linear bromoethyl chain offers greater conformational flexibility compared to rigid frameworks like cyclopropane (e.g., tert-Butyl N-(2-cyanocyclopropyl)carbamate) or spiro structures (e.g., tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate) .

Stability and Reactivity

  • Thermal and Chemical Stability : The tert-butyl group confers stability under basic and acidic conditions, but the aliphatic C-Br bond in the target compound is less stable than aromatic C-Br bonds, making it prone to hydrolysis or elimination at elevated temperatures .
  • Comparative Reactivity: Alkylation Potential: The bromoethyl group’s SN2 reactivity surpasses that of brominated aryl analogs, enabling efficient alkylation of nucleophiles like thiols or amines. Deprotection: Unlike tert-Butyl N-(2-cyanocyclopropyl)carbamate, which requires strong acids (e.g., trifluoroacetic acid) for deprotection, the target compound’s amine can be liberated under milder acidic conditions due to the absence of electron-withdrawing groups .

Biological Activity

tert-Butyl N-(2-bromoethyl)carbamate (CAS Number: 39684-80-5) is a chemical compound that has garnered attention for its potential biological activities, particularly as a synthetic intermediate in organic chemistry. This article explores its biological activity, synthesis methods, and potential applications based on existing literature.

  • Molecular Formula : C₇H₁₄BrNO₂
  • Molecular Weight : 224.096 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 262.3 °C
  • Melting Point : 30-32 °C

Synthesis

The synthesis of this compound typically involves the reaction of 2-bromoethylamine with di-tert-butyl dicarbonate in a solvent such as acetonitrile, often in the presence of a base like sodium hydroxide. The process can be summarized as follows:

  • Reagents :
    • 2-Bromoethylamine or its salt
    • Di-tert-butyl dicarbonate (Boc anhydride)
    • Solvent (e.g., acetonitrile)
  • Procedure :
    • Combine the reagents in a reaction vessel.
    • Allow the reaction to proceed under controlled temperature and stirring conditions.
    • Isolate the product through crystallization or extraction methods.

This compound serves as an intermediate for synthesizing various biologically active compounds, including inhibitors for nitric oxide synthase (NOS) .

Toxicity and Safety

According to safety data, this compound is classified as an irritant and may pose acute toxicity risks (Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2). Proper handling and safety protocols are necessary when working with this compound .

Case Studies

  • Synthesis and Application in Organic Chemistry :
    • A study highlighted the use of this compound as an intermediate in synthesizing novel compounds aimed at inhibiting NOS, which plays a crucial role in various physiological processes .
  • Potential Antimicrobial Activity :
    • Although direct biological evaluations are sparse, related compounds with similar structures have exhibited antimicrobial properties against various pathogens, suggesting that this compound could also possess such activities pending further investigation .

Comparative Analysis

PropertyThis compound
Molecular Weight224.096 g/mol
Melting Point30-32 °C
Boiling Point262.3 °C
Density1.3 g/cm³
Toxicity ClassificationAcute Tox. 4; Skin Irrit. 2

Properties

IUPAC Name

tert-butyl N-(2-bromoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrNO2/c1-7(2,3)11-6(10)9-5-4-8/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRQZPMQUXEZMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399356
Record name tert-Butyl N-(2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39684-80-5
Record name tert-Butyl N-(2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-bromoethyl)carbamate
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Synthesis routes and methods I

Procedure details

A mixture of t-butyl azidoformate (15.81 g) and triethylamine (30 ml) was added dropwise to a stirred suspension of 2-bromoethylamine hydrobromide (20.5 g.), in methylene chloride (100 ml.). The mixture was stirred for 3 hr., then filtered. The filtrate was concentrated to a small volume, and the residue was distributed between ether and water. The ether layer was dried, then distilled under reduced pressure, collecting the fraction b.p. 92°-94°/0.9 nm as N-carbo-t-butoxy-2-bromoethylamine (1.756 g.)
Quantity
15.81 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
2-bromoethylamine hydrobromide
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium bromide (136 g, 1.56 mol.) was dissolved in tetrahydrofuran (600 mL) at 0° C. The mixture was allowed to warm to 23° C. and then tert-butyl 2-methylsulfonyloxyethylcarbamate (37.39 g, 156 mmol) was added dropwise. The mixture was stirred at 23° C. for 18 hours and concentrated in vacuo. The residue was dissolved in hexanes and the organic layer was washed with water and brine, dried (Na2SO4) and concentrated in vacuo to provide tert-butyl 2-bromoethylcarbamate (33.48 g, 96% yield) as a brown oil; MS (PB-PCI) C7H14BrNO2 m/e calc 224.10; found 225 (MH+).
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
37.39 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

At 0-10° C. and under an atmosphere of nitrogen, a solution of triphenylphosphine (33.7 g, 128.53 mmol, 1.29 equiv.) in dichloromethane (80 mL) was added dropwise to a stirred solution of tert-butyl 2-hydroxyethylcarbamate (20.1 g, 99.75 mmol, 1.00 equiv.) and N-bromosuccinimide (23.6 g, 132.58 mmol, 1.33 equiv.) in dichloromethane (80 mL). The resulting solution was stirred at 10-15° C. for about 16 hours. The reaction mixture was washed with water (2×100 mL), the organic phase was dried over anhydrous sodium sulfate, and then concentrated in vacuo. The resulting residue was purified by silica gel column chromatography (ethyl acetate/petroleum ether (60:1)) to give the title product as a light-yellow oil (8.5 g; yield=36%). 1H NMR (300 MHz, CDCl3) δ: 4.98 (b, 1H), 3.45-3.55 (m, 4H), 1.41 (s, 9H).
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
36%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl N-(2-bromoethyl)carbamate
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